molecular formula C19H17N3O3S B2541557 ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE CAS No. 307326-28-9

ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE

Cat. No.: B2541557
CAS No.: 307326-28-9
M. Wt: 367.42
InChI Key: GGTKQSGIKIUATB-UHFFFAOYSA-N
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Description

ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE is a complex organic compound that features a thiazole ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The phenyl group is introduced via electrophilic aromatic substitution reactions, and the benzoate ester is formed through esterification reactions involving benzoic acid and ethanol in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[METHYL(2-PHENYL-1,3-THIAZOL-4-YL)AMINO]BENZOATE
  • 2-METHYL-4-(4-METHYL-2-4-(TRIFLUOROMETHYL)PHENYL-5-THIAZOLYL)
  • BENZIMIDAZOLE-THIAZOLE DERIVATIVES

Uniqueness

ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate (ETB) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

ETB is characterized by its thiazole and benzoate moieties, which contribute to its biological properties. The synthesis typically involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives with ethyl amine and subsequent coupling reactions to form the final product. A typical synthetic route may follow these steps:

  • Formation of Thiazole Ring : The thiazole is synthesized through cyclization reactions involving appropriate precursors.
  • Carbamoylation : An amine is introduced to form the carbamoyl group.
  • Esterification : The benzoic acid derivative is esterified with ethanol to yield ETB.

Antimicrobial Properties

Research indicates that compounds with thiazole structures exhibit antimicrobial activity against various pathogens. A study highlighted that derivatives similar to ETB showed significant activity against Gram-positive and Gram-negative bacteria, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

ETB has been evaluated for its anticancer potential. In vitro studies demonstrated that ETB induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to target specific signaling pathways, such as those involving GPX4 (glutathione peroxidase 4), has been noted as a critical factor in its cytotoxicity .

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast Cancer)10Induction of apoptosis via oxidative stress
HCT116 (Colon Cancer)15Mitochondrial dysfunction

Anti-inflammatory Effects

The anti-inflammatory properties of ETB have also been investigated. Studies suggest that ETB can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, indicating its potential use in treating inflammatory diseases . This effect may be mediated through the inhibition of NF-kB signaling pathways.

The biological activity of ETB can be attributed to several mechanisms:

  • Covalent Bond Formation : The electrophilic nature of the thiazole ring allows it to form covalent bonds with thiol groups in proteins, leading to functional modifications.
  • Oxidative Stress Induction : ETB promotes the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells.
  • Inhibition of Enzymatic Activity : ETB has shown potential in inhibiting specific enzymes related to inflammation and cancer progression, such as phosphodiesterases .

Study on Antimicrobial Activity

In a controlled study, ETB was tested against a panel of bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Evaluation in Cancer Models

A recent study assessed the effects of ETB on tumor xenografts in mice. Results showed a significant reduction in tumor size compared to controls, supporting its efficacy as an anticancer agent .

Properties

IUPAC Name

ethyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-2-25-17(23)14-8-10-15(11-9-14)20-18(24)22-19-21-16(12-26-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTKQSGIKIUATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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